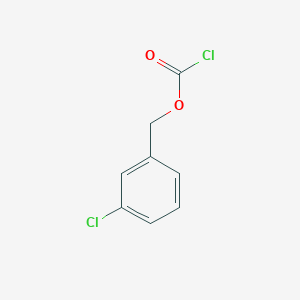

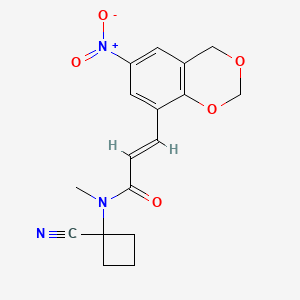

![molecular formula C16H21N3O4S B2522576 2-((1,3-二甲基-2,4-二氧代-6-丙基-1,2,3,4-四氢吡啶并[2,3-d]嘧啶-5-基)硫代)乙酸乙酯 CAS No. 900004-91-3](/img/structure/B2522576.png)

2-((1,3-二甲基-2,4-二氧代-6-丙基-1,2,3,4-四氢吡啶并[2,3-d]嘧啶-5-基)硫代)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Ethyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including antiviral properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multicomponent reactions that introduce various substituents to the pyrimidine ring, which can significantly alter the compound's biological activity. For instance, the paper titled "Synthesis and Anti-HIV-1 Activity of 2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones" describes the alkylation of 2-thiouracils with 1-bromo-2-(3,5-dimethylphenoxy)ethane, resulting in derivatives with virus-inhibiting properties against HIV-1 .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The paper "Crystal Structure of Ethyl 2,4-Dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate" provides insights into the crystal structure of a related compound, which was determined to have a thioamide functional group. This finding required a revision of the previously published structure for the multicomponent reaction product .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their synthesis and functionalization. The reaction of ethyl 3-aminocrotonate, phenylisothiocyanate, and acetic anhydride, as mentioned in the second paper, is an example of how different reagents can be used to synthesize these compounds . The reaction conditions, such as heating under reflux, play a critical role in the formation of the desired products, as demonstrated in the synthesis of "Ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate" .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrimidine ring. These properties are important for the compound's application in drug development. The papers provided do not directly discuss the physical and chemical properties of "Ethyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate," but they do provide methods for characterizing these properties through techniques like NMR, IR, and mass spectrometry .

科学研究应用

超声辅助合成

已开发出一种高效的超声辅助合成方法,用于制备二氢嘧啶酮衍生物,二氢嘧啶酮衍生物是合成多种杂环化合物的关键中间体。该方法以改性的蒙脱石纳米结构为催化剂,在室温下可在短反应时间内提供极好的产率,展示了以环境友好且高效的方式合成复杂分子的潜力 (Darehkordi & Ghazi, 2015)。

抗肿瘤和抗氧化剂

噻吩并[2,3-d]嘧啶已用于形成具有潜在抗肿瘤和抗氧化活性的各种化合物。一些衍生物表现出对 Hep-G2 细胞生长具有显著的抑制作用,表明它们作为针对某些癌细胞系的特定抗肿瘤剂的潜力 (Aly et al., 2010)。

抗 HIV-1 活性

含有各种取代基的新型嘧啶-4(3H)-酮衍生物已在体外表现出对人类免疫缺陷病毒 (HIV) 的病毒抑制特性。这突出了该化合物在开发潜在 HIV 治疗方法中的作用 (Novikov et al., 2004)。

离子液体促进合成

已设计出一种在超声波辐照下涉及离子液体的创新方法,用于合成 3,4-二氢嘧啶-2-(1H)-酮,提供了极好的产率,并展示了离子液体在促进多组分反应中的作用。该方法为化学合成提供了一种更可持续的方法 (Gholap et al., 2004)。

抗菌活性

由吡啶、嘧啶酮、恶嗪酮及其衍生物合成的化合物已显示出显著的抗菌和抗真菌活性,突出了它们作为抗菌剂的潜力。这项研究强调了杂环化合物在开发新药中的重要性 (Hossan et al., 2012)。

作用机制

Target of Action

Similar compounds have been found to interact with multiple receptors . These interactions are often key to their biological and clinical applications .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect a broad spectrum of biological activities .

Result of Action

Similar compounds have been found to have diverse biological activities .

属性

IUPAC Name |

ethyl 2-(1,3-dimethyl-2,4-dioxo-6-propylpyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S/c1-5-7-10-8-17-14-12(13(10)24-9-11(20)23-6-2)15(21)19(4)16(22)18(14)3/h8H,5-7,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPRTWUGSIKCPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C2C(=C1SCC(=O)OCC)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate](/img/structure/B2522494.png)

![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522495.png)

![[R,(+)]-beta-Methylcyclohexane-1-butanol](/img/structure/B2522497.png)

![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2522508.png)

![N-mesityl-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2522509.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2522512.png)

![N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2522513.png)

![6-(4-Chlorophenyl)-4-[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridazin-3-ol](/img/structure/B2522516.png)